KRAS G12C inhibitor 25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 25 is a small molecule compound designed to target the KRAS G12C mutation, a specific alteration in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This compound works by covalently binding to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS and preventing cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 25 involves multiple steps, including the introduction of chiral building blocks and the formation of a tetrahydropyridopyrimidine core. A typical synthetic route may include:
Formation of the Tetrahydropyridopyrimidine Core: This step involves the use of a Boc-protected tetrahydropyridopyrimidine, which undergoes a regioselective nucleophilic aromatic substitution (SNAr) reaction to introduce a masked piperazine moiety.
Introduction of Chiral Building Blocks: Chiral building blocks are introduced via sequential SNAr reactions, followed by oxidation of the sulfide intermediate.
Final Assembly: The final assembly involves the installation of the prolinol subunit through palladium-catalyzed C-O bond formation.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to improve yield and reduce the use of hazardous reagents. Transition-metal-free oxidation and chromatography-free synthesis are often employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 25 undergoes various chemical reactions, including:
Oxidation: The sulfide intermediate is oxidized to form the desired product.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions are used to introduce key functional groups.
Common Reagents and Conditions
Common reagents and conditions used in the synthesis of this compound include:
Oxidizing Agents: Used for the oxidation of sulfide intermediates.
Palladium Catalysts: Employed in C-O bond formation reactions.
Nucleophiles: Utilized in SNAr reactions to introduce functional groups.
Major Products
The major products formed from these reactions include the final this compound compound, along with various intermediates such as the tetrahydropyridopyrimidine core and chiral building blocks .
Scientific Research Applications
KRAS G12C inhibitor 25 has a wide range of scientific research applications, including:
Cancer Research: Used to study the inhibition of KRAS G12C mutant proteins in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.
Drug Development: Serves as a lead compound for the development of new cancer therapies targeting KRAS mutations.
Biological Studies: Employed in studies investigating the molecular mechanisms of KRAS-driven oncogenesis and resistance to KRAS inhibitors.
Mechanism of Action
KRAS G12C inhibitor 25 exerts its effects by covalently binding to the mutant cysteine residue in the KRAS G12C protein. This binding prevents the protein from adopting its active GTP-bound state, thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways . The inhibition of these pathways leads to reduced cancer cell proliferation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to KRAS G12C inhibitor 25 include:
Sotorasib: Another KRAS G12C inhibitor used in the treatment of non-small cell lung cancer.
Adagrasib: A covalent KRAS G12C inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the KRAS G12C mutant protein. Its optimized synthetic route and improved pharmacokinetic properties make it a promising candidate for further development and clinical application .
Properties
Molecular Formula |
C32H41N7O2 |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
2-[(2S)-4-[(7R)-7-(3,4-dihydro-2H-quinolin-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H41N7O2/c1-3-30(40)39-19-18-37(21-25(39)14-15-33)31-27-13-12-24(38-17-6-9-23-8-4-5-11-29(23)38)20-28(27)34-32(35-31)41-22-26-10-7-16-36(26)2/h3-5,8,11,24-26H,1,6-7,9-10,12-14,16-22H2,2H3/t24-,25+,26+/m1/s1 |
InChI Key |
BVNQVRSIVGNVET-ZNZIZOMTSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CC[C@H](C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCC(C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.